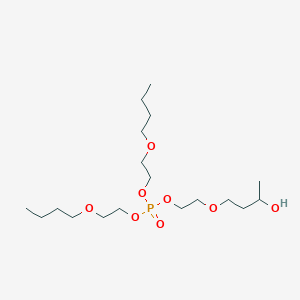![molecular formula C21H6Br4Na2O7 B13438192 Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)
Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate, also known as CI 45410 or D&C Red No. 27/28, is a synthetic dye used primarily in cosmetic products. This compound is known for its vibrant red color and is commonly used in decorative makeup such as foundation, blush, and lipstick .
Preparation Methods
The preparation of Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate involves the reaction of resorcinol and tetrachlorophthalic anhydride to form tetrachlorofluorescein, which is then brominated . This synthetic route is typically carried out under controlled conditions to ensure the purity and quality of the final product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate involves its ability to absorb and reflect light, giving it its characteristic color. The molecular targets and pathways involved include interactions with cellular structures during staining procedures and its role as a pH indicator in chemical reactions .
Comparison with Similar Compounds
Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate can be compared with other similar compounds such as:
The uniqueness of Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate lies in its specific bromination pattern and its effectiveness as a colorant in various applications .
Properties
Molecular Formula |
C21H6Br4Na2O7 |
|---|---|
Molecular Weight |
735.9 g/mol |
IUPAC Name |
disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C21H8Br4O7.2Na/c22-11-4-9-17(13(24)15(11)26)31-18-10(5-12(23)16(27)14(18)25)21(9)8-3-6(19(28)29)1-2-7(8)20(30)32-21;;/h1-5,26-27H,(H,28,29);;/q;2*+1/p-2 |
InChI Key |
ZUEFCSMDZPPLTE-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C1=CC2=C(C=C1C(=O)[O-])C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)[O-])Br)Br)[O-])Br)OC2=O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)

![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
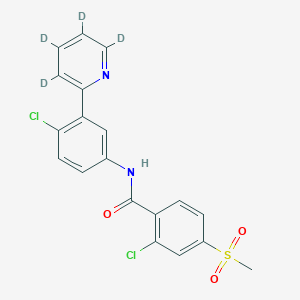
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)


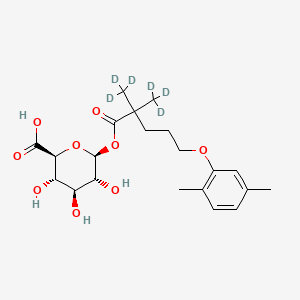

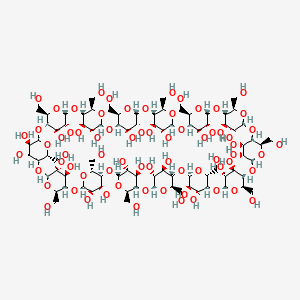
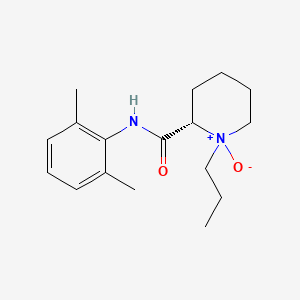
![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)

